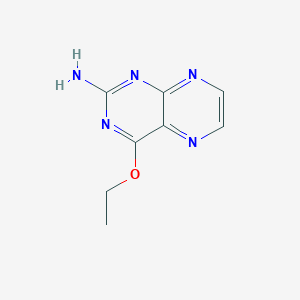

4-Ethoxypteridin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H9N5O |

|---|---|

Peso molecular |

191.19 g/mol |

Nombre IUPAC |

4-ethoxypteridin-2-amine |

InChI |

InChI=1S/C8H9N5O/c1-2-14-7-5-6(11-4-3-10-5)12-8(9)13-7/h3-4H,2H2,1H3,(H2,9,11,12,13) |

Clave InChI |

VAJUOMDDHCPZHT-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=NC(=NC2=NC=CN=C21)N |

Origen del producto |

United States |

Synthetic Methodologies for 4 Ethoxypteridin 2 Amine and Analogues

Retrosynthetic Analysis of the 4-Ethoxypteridin-2-amine Moiety

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.org The goal is to simplify the structure by strategically breaking bonds, a process known as disconnection. amazonaws.com

For this compound, the primary disconnections target the functional groups attached to the core pteridine (B1203161) scaffold. The most logical disconnections are at the C-O bond of the ethoxy group and the C-N bonds of the pyrazine (B50134) ring.

Disconnection 1 (C4-O Bond): The ethoxy group at the C4 position can be retrosynthetically disconnected via a nucleophilic aromatic substitution pathway. This transform reveals an electrophilic pteridine synthon, specifically a 4-halopteridine (like 4-chloropteridin-2-amine), and an ethoxide nucleophile. This is a common and effective strategy for introducing alkoxy groups onto electron-deficient heterocyclic systems like pteridines. epdf.pub

Disconnection 2 (Pteridine Ring): The pteridine ring itself, a pyrazino[2,3-d]pyrimidine system, can be disconnected at the pyrazine ring. derpharmachemica.com This leads back to a substituted pyrimidine (B1678525) precursor, a 4,5-diaminopyrimidine (B145471). This disconnection is based on the classical and widely used Gabriel-Isay synthesis , which involves the condensation of a 1,2-dicarbonyl compound with a 4,5-diaminopyrimidine. orientjchem.orgthieme-connect.de

Following this analysis, a plausible synthetic route emerges, starting from a simple pyrimidine derivative, building the pteridine core, and finally introducing the specific ethoxy functional group.

| Retrosynthetic Step | Description | Precursor(s) | Key Reaction Type |

| Step 1 | Disconnection of the C4-O ether bond. | 4-Chloro-2-aminopteridine, Ethanol (B145695) | Nucleophilic Aromatic Substitution |

| Step 2 | Disconnection of the pyrazine ring. | 2,4,5-Triaminopyrimidine (or derivative), Glyoxal (B1671930) (or other 1,2-dicarbonyl) | Condensation Reaction |

Classical and Contemporary Approaches to Pteridine Synthesis

The construction of the pteridine ring system is a cornerstone of heterocyclic chemistry, with methods evolving from classical condensation reactions to more sophisticated multi-component strategies.

Condensation Reactions in Pteridine Ring Formation

The most traditional and widely employed method for synthesizing the pteridine core is the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. orientjchem.org This reaction, often referred to as the Isay synthesis, is robust and allows for the creation of a wide variety of substituted pteridines. derpharmachemica.com The reaction proceeds via the formation of a dihydropteridine intermediate, which may subsequently oxidize to the aromatic pteridine.

The choice of the dicarbonyl component directly influences the substitution pattern on the pyrazine portion of the pteridine ring. For instance, using an unsymmetrical diketone can lead to a mixture of regioisomers. orientjchem.org

Table 1: Examples of Classical Pteridine Synthesis

| Pyrimidine Precursor | Dicarbonyl Compound | Resulting Pteridine Product |

|---|---|---|

| Pyrimidine-4,5-diamine | Glyoxal | Pteridine |

| Pyrimidine-4,5-diamine | Oxalic acid | Pteridine-2,4(1H,3H)-dione thieme-connect.de |

Multi-component Reactions for Pteridine Scaffolds

Modern synthetic chemistry often favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. While classical condensation reactions are effective, MCRs offer a more streamlined approach to diverse pteridine scaffolds. Research in this area aims to combine three or more starting materials in a one-pot reaction to construct the pteridine ring system with various substituents, although specific examples directly yielding this compound are not prominently documented in favor of the more targeted classical approach.

Targeted Synthesis of this compound

The targeted synthesis of this compound relies on a sequential approach involving the formation of a key intermediate followed by specific functionalization reactions.

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis typically begins with a suitably substituted pyrimidine. A common starting point is 2-amino-4,6-dihydroxypyrimidine. The key intermediate for introducing the ethoxy group is a 4-halopteridine, most commonly 2-amino-4-chloropteridine.

The synthetic sequence generally involves these steps:

Nitrosation: The pyrimidine starting material is treated with a nitrosating agent (e.g., sodium nitrite (B80452) in acidic conditions) to introduce a nitroso group at the 5-position.

Reduction: The nitroso group is then reduced to an amine, typically using a reducing agent like sodium dithionite, to form a 4,5-diaminopyrimidine derivative. derpharmachemica.com

Cyclization: This diaminopyrimidine undergoes condensation with a dicarbonyl compound like glyoxal to form the pteridine ring, yielding 2-aminopteridin-4-ol (pterin).

Chlorination: The hydroxyl group at the C4 position is converted to a chlorine atom. This is a crucial derivatization step, often achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of acetyl chloride and trifluoroacetic acid. derpharmachemica.com This step transforms the relatively unreactive hydroxyl group into a good leaving group (chloride), activating the C4 position for nucleophilic attack.

Alkoxylation and Amination Protocols for Pteridine Functionalization

With the key intermediate, 2-amino-4-chloropteridine, in hand, the final functionalization can be achieved.

Alkoxylation: The introduction of the ethoxy group at the C4 position is accomplished via a nucleophilic aromatic substitution reaction. The 2-amino-4-chloropteridine is treated with sodium ethoxide in ethanol. The electron-withdrawing nature of the pteridine ring system facilitates the displacement of the chloride by the ethoxide ion, yielding the final product, this compound. The reactivity of chloropteridines to alkoxylation is well-established, with the 4- and 7-positions being particularly susceptible to nucleophilic substitution. epdf.pub A general methodology for synthesizing N-substituted-6-alkoxypteridin-4-amines involves the alkoxylation of a corresponding 6-alkoxy-4-chloropteridine derivative. researchgate.netresearchgate.net

Amination: The 2-amino group is typically incorporated from the start of the synthesis, originating from the initial pyrimidine precursor (e.g., 2-aminopyrimidine (B69317) derivatives). This strategy avoids the potential complications and lack of selectivity that could arise from attempting to aminate the pteridine ring directly at the C2 position, especially when other reactive sites are present. The synthesis of primary amines can be achieved through various methods, including the reduction of nitriles or amides and reductive amination. libretexts.orgorganic-chemistry.org However, for this specific target, building the molecule with the 2-amino group already in place is the most direct approach.

Table 2: Summary of Key Synthetic Transformations

| Step | Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Amino-4,6-dihydroxypyrimidine | 1. NaNO₂, H⁺ 2. Na₂S₂O₄ | 2,5,6-Triamino-4-hydroxypyrimidine | Nitrosation & Reduction |

| 2 | 2,5,6-Triamino-4-hydroxypyrimidine | Glyoxal | 2-Aminopteridin-4-ol | Condensation/Cyclization |

| 3 | 2-Aminopteridin-4-ol | POCl₃ | 2-Amino-4-chloropteridine | Chlorination |

| 4 | 2-Amino-4-chloropteridine | NaOEt, EtOH | this compound | Nucleophilic Aromatic Substitution |

Reaction Condition Optimization for Enhanced Yields and Selectivity

The optimization of reaction conditions is a critical aspect of pteridine synthesis to maximize product yields and control selectivity. Various factors, including the choice of solvent, temperature, catalysts, and bases, can significantly influence the outcome of the reaction.

For instance, in the synthesis of 6-substituted lumazines, the reaction of 1,3-dimethyl-6-trifluoromethanesulfonyloxylumazine with the sodium enolate of diethyl malonate in refluxing THF for 2 hours resulted in a 63% yield of the desired product. clockss.org The choice of the metal enolate was found to be crucial, with sodium providing higher yields compared to lithium (6%) and potassium (38%) under the same conditions. clockss.org The presence of nucleophilic contaminants like ethanol or sodium ethoxide can lead to the formation of side products such as 6-ethoxy-1,3-dimethyllumazine, highlighting the importance of maintaining an enolate anion free from such impurities. clockss.org

Temperature is another key parameter. In the solvent-free amidation of phenyl esters, increasing the temperature from ambient to 150°C in the absence of a base and catalyst led to a substantial increase in amide yield from 3% to 32%. researchgate.net The use of a K2CO3 base at this temperature further improved the yield to 39%. researchgate.net

The selection of a suitable base is also paramount. In the same amidation reaction, while K2CO3 showed a modest effect, the use of NaH as a base dramatically increased the product yield to 80%. researchgate.net

These examples underscore the necessity of systematic optimization of reaction parameters to achieve high yields and selectivity in the synthesis of pteridine derivatives.

Table 1: Effect of Metal Enolate on the Yield of Ethyl 2'-ethoxycarbonyl-1,3-dimethyllumazine-6-acetate (2a)

| Metal Enolate | Yield (%) |

|---|---|

| Lithium | 6 |

| Potassium | 38 |

| Sodium | 63 |

Data sourced from a study on the reaction of 1,3-dimethyl-6-trifluoromethanesulfonyloxylumazine with diethyl malonate enolates. clockss.org

Advanced Synthetic Strategies for N-Substituted Pteridin-4-amines

The development of advanced synthetic strategies is crucial for accessing a diverse range of N-substituted pteridin-4-amines, which often exhibit interesting biological properties.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds in the synthesis of N-substituted pteridines. thieme-connect.comnih.gov These methods offer a versatile and efficient route for the arylation and alkylation of the pteridine core.

A mild and highly efficient catalytic amination of chloroheteroarenes, including pteridines, has been developed using a Pd/PTABS catalytic system at room temperature. thieme-connect.comjconsortium.com This protocol allows for the successful coupling of chlorinated pteridines with various secondary amines like pyrrolidine, piperidine, and morpholine. thieme-connect.com For instance, the reaction of 2,4-dichloropteridine (B1391081) derivatives can proceed with mono-selective amination at the 4-position. tandfonline.com

The scope of palladium-catalyzed amination extends to five-membered heterocyclic halides, with the choice of catalyst and ligand being critical for success. nih.gov For the amination of 3-bromothiophene (B43185) with N-methylaniline, the Pd(I) dimer, [PdBr(P(t)Bu3)]2, was found to be the most effective catalyst. nih.gov In contrast, for thiazoles, benzimidazoles, and benzoxazoles, the combination of palladium trifluoroacetate (B77799) and P(t)Bu3 provided the best results. nih.gov

The Heck reaction, another palladium-mediated coupling, can be used to introduce alkynyl substituents onto the pteridine ring by reacting 6-chloropteridine (B3064489) with acetylenes. orientjchem.org Furthermore, Negishi coupling reactions have been successfully applied to 6-benzenesulfonatepteridine, demonstrating the versatility of palladium catalysis in pteridine functionalization. ajol.info

Table 2: Examples of Palladium-Catalyzed Amination of Chloroheteroarenes

| Heteroaromatic Chloride | Amine | Catalyst System | Product Yield (%) |

|---|---|---|---|

| Chlorinated Pyrazine | Pyrrolidine | Pd(OAc)2/PTABS | 88 |

| Chlorinated Quinoxaline | Pyrrolidine | Pd(OAc)2/PTABS | 92 |

| Chlorinated Benzoxazole | Pyrrolidine | Pd(OAc)2/PTABS | 95 |

Data from a study on room temperature amination of chloroheteroarenes. thieme-connect.com

The application of green chemistry principles in organic synthesis is gaining increasing importance to minimize environmental impact. In the context of pteridine synthesis, several strategies have been explored.

Reactions in aqueous media are a cornerstone of green chemistry. The synthesis of 2-acylaminopteridines can be carried out in an aqueous solution, which may also contain water-miscible solvents and buffering agents like sodium hydroxide (B78521) or sodium acetate. google.com An electrocatalytic cascade reaction for the synthesis of quinazolinones, structurally related to pteridines, has been successfully performed in a CH3CN/H2O mixture, highlighting the feasibility of using water as a co-solvent. nih.govrsc.org

Solvent-free reaction conditions represent another significant green chemistry approach. The optimization of the amidation of phenyl esters has been successfully performed under solvent-free conditions. researchgate.net The development of solvent-free methodologies is a rapidly growing area in synthetic organic chemistry, with successful protocols reported for various cross-coupling reactions. researchgate.net Furthermore, enzymatic processes, which often operate under mild and environmentally benign conditions, have been developed for industrial applications based on green chemistry principles, as demonstrated by the synthesis of natural aroma esters with a low E-factor of 4.76. rsc.org

Stereoselective and Regioselective Considerations in Pteridine Synthesis

The control of stereoselectivity and regioselectivity is a major challenge in the synthesis of complex pteridine derivatives, particularly those with multiple functional groups and chiral centers.

Stereoselective Synthesis: The synthesis of pteridines with defined stereochemistry is often crucial for their biological activity. The Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, can be stereoselective. nih.gov The reaction conditions, such as the presence of a base or cyanide, can influence the stereochemical outcome. nih.gov

Another approach involves the condensation of triaminopyrimidines with chiral building blocks. For example, the condensation of 2,4,5-triamino-6-butoxypyrimidine with various 2-formyloxiranes, followed by oxidation, yields 6-(1-hydroxyalkyl)pteridines regioselectively. thieme-connect.com This method has been successfully applied to the synthesis of naturally occurring L-erythro-biopterin. thieme-connect.com The Sharpless asymmetric dihydroxylation is another powerful tool for introducing chirality, as demonstrated in the synthesis of flavanoids and potentially applicable to pteridine precursors. researchgate.netmdpi.com

Regioselective Synthesis: Regioselectivity, the control of the position of substitution, is critical in pteridine synthesis. The reaction of 4,5-diaminopyrimidines with unsymmetrical dicarbonyl compounds can lead to a mixture of pteridine isomers. orientjchem.org However, specific reaction conditions or starting materials can favor the formation of a single regioisomer.

A highly regioselective 6-exo-dig iodo/bromo cyclization of functionalized N-propagyl-amino-pyrimidinones has been developed for the synthesis of functionalized pteridines in excellent yields under mild conditions. nih.gov The condensation of 2-substituted-4,5,6-triaminopyrimidine dihydrohalides with ketoaldoximes provides a regioselective, one-step synthesis of 2,6-disubstituted-4-aminopteridines. derpharmachemica.comresearchgate.net

The reaction of 1,3-dimethyl-2,4(1H,3H)-pteridinedione 6-triflate with copper acetylide proceeds regioselectively at the 7-position to give the corresponding 7-alkynylpteridine 6-triflate. clockss.org The triflate group can then be subsequently replaced by various nucleophiles, allowing for the regioselective introduction of substituents at both the 6- and 7-positions. clockss.org

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) of aminopterin (B17811) derivatives, which share a similar pteridine (B1203161) core, typically shows distinct signals for the protons in different chemical environments. docbrown.info For 4-Ethoxypteridin-2-amine, the ethoxy group protons would exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. docbrown.info The protons of the pteridine ring and the amine group would also produce signals in specific regions of the spectrum. libretexts.orglibretexts.org The chemical shifts are influenced by the electron-withdrawing or -donating nature of adjacent functional groups. libretexts.org The addition of D₂O can be used to identify the labile amine protons, as they will exchange with deuterium, causing their signal to disappear from the spectrum. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. researchgate.net Each unique carbon atom in this compound would give a distinct resonance in the ¹³C NMR spectrum. The carbons of the ethoxy group, the pteridine ring, and the carbon attached to the amine group would all appear at characteristic chemical shifts. chemicalbook.com Carbons adjacent to the nitrogen atoms of the pteridine ring and the amine group are typically deshielded and appear at lower field. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 161.9 |

| C4 | 160.7 |

| C6 | 155.8 |

| C7 | 129.5 |

| C4a | 120.3 |

| C8a | 153.2 |

| C1' (Ethoxy CH₂) | 64.8 |

| C2' (Ethoxy CH₃) | 14.5 |

Data is predictive and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, EI-MS, HREI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique particularly useful for polar and thermally labile molecules. nih.gov For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. nih.govresearchgate.net This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov

Electron Ionization-Mass Spectrometry (EI-MS): EI-MS is a harder ionization technique that leads to more extensive fragmentation. The resulting mass spectrum displays a series of peaks corresponding to different fragments of the molecule. For amines, a characteristic fragmentation is the alpha-cleavage, where the bond between the carbon and the nitrogen is broken. libretexts.org This fragmentation pattern provides valuable information for structural elucidation.

High-Resolution Electron Ionization-Mass Spectrometry (HREI-MS): HREI-MS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. This level of precision is crucial for confirming the molecular formula of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. utdallas.eduorgchemboulder.comwikieducator.org

C-H stretch: Absorptions from the C-H bonds of the ethoxy group and the pteridine ring would be observed around 2850-3000 cm⁻¹.

C=N and C=C stretch: The pteridine ring contains both C=N and C=C bonds, which would give rise to absorptions in the 1500-1680 cm⁻¹ region.

C-O stretch: The C-O bond of the ethoxy group would show a strong absorption band in the 1000-1300 cm⁻¹ range. wikieducator.org

N-H bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.comwikieducator.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ebi.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated. nih.govjhu.edu

For this compound, a successful X-ray crystallographic analysis would provide:

The exact bond lengths and angles within the molecule.

The conformation of the ethoxy group relative to the pteridine ring.

Information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov

The structure of a related compound, N-(3-chloro-4-fluorophenyl)-6-ethoxypteridin-4-amine, has been determined by X-ray crystallography, indicating that this technique is applicable to this class of compounds. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm its accuracy. researchgate.netrsc.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. biotage.comnih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. amazonaws.com Different solvent systems can be used to separate the compound from impurities. Visualization can be achieved using UV light or specific chemical stains, such as ninhydrin (B49086) for amines. rochester.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the purification and quantitative analysis of compounds. nih.govthermofisher.comd-nb.info For this compound, a reversed-phase HPLC method, likely using a C18 column, could be developed to assess its purity with high precision. nih.govfishersci.fi The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape. biotage.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of 4-Ethoxypteridin-2-amine

Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule. These calculations are based on the principles of quantum mechanics and can provide detailed information about electron distribution and orbital energies.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties.

For this compound, DFT would be used to optimize its molecular geometry to find the most stable conformation. The resulting electronic structure provides insights into the molecule's stability and reactivity. A key aspect of this analysis involves Natural Bond Orbital (NBO) analysis, which can reveal details about the bonding and electronic delocalization within the molecule. For instance, a study on related compounds showed strong intramolecular interactions, predominantly stabilized by n to σ* transitions, which would also be expected for this compound. nih.gov

Table 1: Illustrative DFT-Calculated Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.)

| Property | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| Mulliken Atomic Charges | C4: +0.25, N1: -0.35, ... |

| NBO Analysis | Strong n -> σ* interactions |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein or nucleic acid. nih.govnih.gov This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds.

For this compound, molecular docking simulations can be used to identify potential biological targets. researchgate.net By docking the compound against a library of known protein structures, it is possible to predict which proteins it might interact with. For example, in studies of similar compounds, potential targets have included key proteins involved in various diseases. nih.govnih.gov The identification of these putative binding sites is the first step in understanding the compound's potential pharmacological effects.

Once a putative binding site is identified, molecular docking can provide detailed information about the binding affinity and the specific interactions between the ligand and the receptor. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. nih.gov

The analysis of the interaction modes reveals the specific amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the basis of the ligand's affinity and selectivity for a particular target.

Table 3: Illustrative Molecular Docking Results for this compound with a Putative Target (Note: The following data is illustrative.)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR-23, LYS-45, GLU-112 |

| Types of Interactions | Hydrogen bond with TYR-23, Hydrophobic interaction with LYS-45 |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Changes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-receptor complex. nih.govarxiv.org

For this compound, MD simulations can be used to validate the stability of the binding pose predicted by molecular docking. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key conformational changes that are important for the biological function. The stability of the complex over the simulation time is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational techniques that have become integral to modern drug discovery and development. These methods are employed to screen vast libraries of chemical compounds against a biological target, such as an enzyme or receptor, to identify potential drug candidates. In the context of pteridine (B1203161) derivatives, these approaches are particularly valuable for exploring the vast chemical space and identifying novel compounds with desired biological activities.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties. In contrast, structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score potential ligands. mdpi.com Molecular docking, a key component of structure-based virtual screening, predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. nih.govmdpi.com This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

In the field of pteridine research, virtual screening has been successfully applied to identify inhibitors of various enzymes, including pteridine reductase 1 (PTR1), a potential drug target in parasites like Leishmania. mdpi.comacs.org For instance, a study involving an in-house database of kaurane (B74193) diterpenes used a combination of ligand- and structure-based virtual screening to identify potential inhibitors of Leishmania major PTR1. mdpi.com Molecular docking simulations can reveal key interactions between the pteridine scaffold and the active site of the target protein. For example, studies on dihydrofolate reductase (DHFR) have shown that specific residues can form crucial hydrogen bonds and hydrophobic interactions with the pteridine ring of ligands. researchgate.net

The design of virtual libraries of pteridine derivatives allows for the systematic exploration of chemical modifications to the core pteridine structure. By computationally generating and evaluating large numbers of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. This approach has been used to design novel inhibitors for targets such as the epidermal growth factor receptor (EGFR) and BRAFV600E, where pteridine-based compounds have shown promise. nih.gov

| Compound/Scaffold | Target | Methodology | Key Findings | Reference |

| Kaurane Diterpenes | Leishmania major Pteridine Reductase I (LmPTR1) | Ligand- and Structure-Based Virtual Screening, Molecular Docking | Identification of potential inhibitors with favorable binding energies and interactions with key active site residues. | mdpi.com |

| Purine (B94841)/Pteridine Derivatives | EGFR and BRAFV600E | Molecular Docking | Evaluation of binding modes and interactions within the active sites to guide the design of dual inhibitors. | nih.gov |

| Aminobenzothiazole/Aminobenzimidazole | Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) | Fragment-Based Virtual Screening, X-ray Crystallography | Discovery of novel fragment hits that led to the development of potent and selective inhibitors with different binding modes. | acs.org |

| General Pteridine Derivatives | Various (e.g., DHFR) | Molecular Docking, QSAR | Elucidation of structure-activity relationships and the importance of specific substitutions on the pteridine ring for biological activity. | researchgate.net |

This table presents examples of in silico studies on pteridine derivatives and related scaffolds to illustrate the application of these computational methods.

Cheminformatics and Data Mining for Pteridine-Related Research

Cheminformatics and data mining play a crucial role in organizing, analyzing, and extracting valuable knowledge from the vast amount of chemical and biological data generated in pteridine-related research. researchgate.net These computational disciplines provide the tools and techniques to handle large chemical datasets, identify structure-activity relationships (SAR), and build predictive models for biological activity and other properties.

One of the primary applications of cheminformatics in this area is the creation and management of chemical databases. These databases store information on the chemical structures, synthetic routes, and biological activities of a multitude of pteridine derivatives. researchgate.net By applying data mining techniques to these databases, researchers can uncover patterns and trends that may not be apparent from individual experiments. For example, analyzing a large set of pteridine compounds tested against a particular enzyme can help identify key structural features that are consistently associated with high potency.

Cheminformatics tools are also essential for the analysis and visualization of high-throughput screening (HTS) data. HTS campaigns can generate data on thousands of compounds in a short period, and cheminformatics provides the means to process this data, flag potential false positives, and cluster active compounds based on their structural similarities. This helps in prioritizing hits for further investigation. researchgate.net

Furthermore, cheminformatics approaches are used in the theoretical deglycosylation of natural products, which can sometimes contain pteridine-like moieties. By computationally removing sugar units, researchers can study the core structure's properties without the influence of the often redundant sugar substructures. nih.gov The development of open-source algorithms and web applications for such tasks facilitates broader access to these computational tools. nih.gov

Mechanistic Investigations of 4 Ethoxypteridin 2 Amine S Biological Interactions Non Clinical

Exploration of Molecular Targets for Pteridine (B1203161) Derivatives

Pteridine derivatives are a class of heterocyclic compounds recognized for a wide array of biological activities, which has spurred research into their therapeutic potential. researchgate.net The exploration of their molecular targets is a critical step in elucidating their mechanisms of action. This typically involves studies on enzyme inhibition, receptor binding, and detailed analysis of protein-ligand interactions.

Enzyme Inhibition Studies (e.g., β-Glucuronidase, Xanthine (B1682287) Oxidase)

Enzyme inhibition is a common mechanism through which bioactive compounds exert their effects. wikipedia.org Key enzymes such as β-Glucuronidase and Xanthine Oxidase are frequent targets in drug discovery research. β-Glucuronidase is a lysosomal enzyme involved in the breakdown of complex carbohydrates and has been implicated in various pathological conditions. nih.gov Xanthine Oxidase is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid; its inhibition is a key strategy in treating gout. nih.gov

Despite the interest in pteridine derivatives as enzyme inhibitors, a review of available scientific literature yielded no specific studies on the inhibitory activity of 4-Ethoxypteridin-2-amine against β-Glucuronidase or Xanthine Oxidase. Therefore, no quantitative data, such as IC50 or Ki values, can be presented.

Table 1: Enzyme Inhibition Data for this compound (No data available from reviewed sources)

| Enzyme Target | IC50 (µM) | Ki (µM) | Type of Inhibition |

|---|---|---|---|

| β-Glucuronidase | N/A | N/A | N/A |

| Xanthine Oxidase | N/A | N/A | N/A |

Receptor Binding Profiling

Receptor binding assays are fundamental in pharmacology to determine the affinity of a compound for various biological receptors, which can predict its potential physiological effects. These studies measure the binding constant (Ki) or the concentration at which 50% of the receptors are occupied (Kd). For amine-containing structures, targets could include trace amine-associated receptors (TAARs) or other monoamine receptors. nih.govuniprot.org

However, there are no specific receptor binding profiles available in the researched literature for this compound. Consequently, its affinity and selectivity for any known biological receptors remain uncharacterized.

Protein-Ligand Interaction Analysis

To understand how a compound interacts with its protein target at the atomic level, researchers employ techniques like molecular docking and X-ray crystallography. researchgate.netnih.gov This analysis reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand (the compound) and the amino acid residues of the protein's binding site. nih.gov

No protein-ligand interaction analyses or molecular docking studies for this compound have been reported in the reviewed scientific literature.

Cellular and Subcellular Interaction Studies in Model Systems (e.g., in vitro cell lines, non-human in vivo models)

Investigating a compound's effects at the cellular level is crucial to understanding its biological impact. This involves using model systems like cultured cell lines or non-human organisms to study how the compound modulates cellular signaling and how it is taken up and distributed within cells. cellsignal.cn

Elucidation of Signaling Pathways Modulation

Bioactive compounds can alter the function of cells by modulating intracellular signaling pathways, which are complex networks that control cellular processes like growth, differentiation, and death. cellsignal.cn Studies often examine the compound's effect on key signaling proteins to uncover its mechanism of action.

There is no available data from the reviewed literature describing the modulation of any specific cellular signaling pathways by this compound.

Investigation of Cellular Uptake and Distribution in Model Systems

Understanding if and how a compound enters cells and where it localizes (e.g., cytoplasm, nucleus, mitochondria) is essential for interpreting its biological activity. nih.govnih.gov These studies often use fluorescently labeled versions of the compound or analytical techniques to track its presence in different cellular compartments over time.

No studies on the cellular uptake or subcellular distribution of this compound in any model system were found in the reviewed literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| β-Glucuronidase |

| Xanthine Oxidase |

| Hypoxanthine |

Future Research Directions and Unexplored Avenues for 4 Ethoxypteridin 2 Amine

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The future development of 4-Ethoxypteridin-2-amine for any application hinges on the availability of efficient and sustainable synthetic methodologies. While a patent exists that includes this compound, detailed synthetic procedures for this specific compound are not widely published. google.com Research into the synthesis of related pteridine (B1203161) derivatives, such as N-substituted-6-alkoxypteridin-4-amines, has been reported, providing a foundational strategy. researchgate.net One such approach involves the heterocyclization of 3-amino-6-bromopyrazine-2-carboxamide, followed by alkoxylation, chlorination, and nucleophilic substitution. researchgate.net

Future research should focus on optimizing this and other potential synthetic pathways. Key areas for investigation include:

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. An example of a more sustainable approach is the use of electro-oxidative cyclization, which has been demonstrated for the synthesis of related quinazolinone and pteridine analogues. nih.govrsc.org This method avoids the need for transition metal catalysts and harsh oxidants. nih.govrsc.org

Flow Chemistry: Investigating the use of continuous flow reactors to improve reaction efficiency, safety, and scalability.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to reduce waste and improve yield.

A comparative table of potential synthetic starting points is presented below.

| Starting Material | Potential Reaction Type | Key Advantages |

| 3-amino-6-halopyrazine-2-carboxamide | Nucleophilic substitution | Established route for pteridine core |

| Pyrimidine (B1678525) precursors | Cyclocondensation | Access to diverse substitutions |

| 2-aminopyrazine derivatives | Ring annulation | Builds the pyrimidine ring onto a pyrazine (B50134) |

Advanced SAR and QSAR Studies with Diverse Libraries of Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. nih.gov Currently, there is a lack of published SAR and QSAR data specifically for this compound.

Future research should involve the synthesis and biological screening of a diverse library of this compound derivatives. Modifications could be systematically made to the following positions:

The 2-amino group: Introduction of various alkyl, aryl, and heterocyclic substituents to probe the effect on target binding.

The 4-ethoxy group: Varying the alkoxy chain length and introducing other functionalities to modulate solubility and target interactions.

The pteridine ring system: Substitution at other available positions on the pyrazine or pyrimidine rings.

The resulting data would be used to build robust SAR and QSAR models to guide the design of more potent and selective analogues.

Integration of Multi-omics Data with Computational Approaches

The advent of multi-omics technologies (genomics, proteomics, metabolomics) provides an unprecedented opportunity to understand the biological effects of small molecules in a holistic manner. Future research on this compound should integrate multi-omics data with computational modeling to predict its biological targets and mechanisms of action.

This could involve:

Transcriptomic Profiling: Treating cell lines with this compound and analyzing changes in gene expression to identify affected pathways.

Proteomic Analysis: Using techniques like mass spectrometry to identify proteins that directly interact with the compound or whose expression levels are altered.

Computational Docking and Molecular Dynamics: Using the 3D structure of potential protein targets to model the binding of this compound and its derivatives, helping to rationalize SAR data.

Exploration of New Biological Targets and Mechanistic Insights Beyond Known Pteridine Functions

Pteridine derivatives are well-known for their activity as kinase inhibitors. nih.govacs.org For instance, various pteridine-based compounds have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and Janus kinases (Jak1/Jak2). orientjchem.orgnih.govacs.org Given the structural similarity of this compound to these known kinase inhibitors, a primary avenue for future research is to screen it against a broad panel of kinases.

Beyond kinases, other potential targets for pteridine derivatives have been identified, including their role as radical scavengers and inhibitors of lipoxygenase, suggesting anti-inflammatory potential. nih.gov Future studies should therefore not be limited to kinases and should explore a wider range of biological targets.

A table of potential biological targets for this compound is provided below.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | EGFR, BTK, Jak1/Jak2, PLK4 | Cancer, Autoimmune Diseases, Inflammation |

| Dihydrofolate Reductase | - | Infectious Diseases, Cancer |

| Lipoxygenases | 5-LOX | Inflammation |

| Radical Scavenging | - | Oxidative Stress-related Diseases |

Application of this compound as a Chemical Probe or Tool Compound in Biological Research

A well-characterized small molecule with a specific biological target can be a powerful chemical probe to investigate cellular processes. If this compound is found to be a potent and selective inhibitor of a particular biological target, it could be developed as a tool compound.

This would require:

Demonstration of Target Engagement in Cells: Confirming that the compound interacts with its intended target in a cellular context.

Selectivity Profiling: Screening against a wide range of other potential targets to ensure its specificity.

Identification of a Negative Control: Synthesizing a structurally similar but inactive analogue to help validate that the observed biological effects are due to inhibition of the intended target.

Design and Synthesis of Photoactivatable or Tagged Derivatives for Advanced Mechanistic Studies

To further dissect the mechanism of action of this compound, advanced chemical biology tools can be developed. This includes the design and synthesis of:

Photoactivatable Derivatives: Incorporating a photolabile group that allows for the controlled activation of the compound's activity with light. This enables precise spatial and temporal control over target inhibition.

Tagged Derivatives: Attaching a tag, such as biotin (B1667282) or a fluorescent dye, to the molecule. This can be used for affinity purification of the target protein or for visualizing the subcellular localization of the compound.

These advanced derivatives would be invaluable for target identification and validation, and for studying the downstream consequences of target inhibition with high precision.

Q & A

Q. What ethical guidelines apply to in vitro studies involving this compound?

- Compliance :

- NIH Guidelines : Adhere to biosafety level 1 (BSL-1) for non-infectious agents.

- IACUC approval : Required if studies involve animal-derived cells.

- Data integrity : Document raw data and analysis scripts for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.